![molecular formula C14H20N2O2 B5857191 N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)
N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide, commonly known as N-(2-Acetamido)-3,3-dimethylbutanamide or ADMA, is an organic compound with a molecular formula of C12H20N2O2. ADMA is a metabolite of L-arginine, an amino acid that is involved in the synthesis of nitric oxide (NO). ADMA is an endogenous inhibitor of nitric oxide synthase (NOS), which is an enzyme that catalyzes the production of NO from L-arginine. ADMA has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
ADMA inhibits the activity of N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamideS by competing with L-arginine for binding to the enzyme's active site. N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamideS catalyzes the production of N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide from L-arginine, which is a potent vasodilator and anti-inflammatory molecule. Inhibition of N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamideS by ADMA leads to decreased production of this compound, which results in vasoconstriction and inflammation. Elevated levels of ADMA have been shown to impair endothelial function, which is a key factor in the development of cardiovascular diseases.
Biochemical and Physiological Effects:
ADMA has been shown to have various biochemical and physiological effects, including vasoconstriction, inflammation, oxidative stress, and endothelial dysfunction. ADMA has been implicated in the development and progression of various diseases, such as cardiovascular diseases, renal diseases, and neurological diseases. Elevated levels of ADMA have been associated with increased risk of cardiovascular events, such as heart attack and stroke. In addition, ADMA has been shown to play a role in the pathogenesis of neurological diseases, such as Alzheimer's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
ADMA has several advantages and limitations for lab experiments. ADMA is a well-characterized molecule that is readily available commercially. ADMA is stable under normal laboratory conditions and can be stored for long periods of time. ADMA is also relatively inexpensive compared to other biomarkers. However, ADMA has some limitations for lab experiments. ADMA is a small molecule that is difficult to detect in biological samples due to its low concentration. ADMA is also subject to degradation by enzymes and oxidation, which can affect its stability and reliability as a biomarker.
Orientations Futures
There are several future directions for research on ADMA. One area of research is the development of novel therapies that target ADMA and its downstream signaling pathways. Another area of research is the identification of new biomarkers that can be used to detect and monitor ADMA levels in biological samples. Additionally, further studies are needed to elucidate the role of ADMA in the pathogenesis of various diseases, such as cardiovascular diseases, renal diseases, and neurological diseases. Finally, more research is needed to understand the complex interactions between ADMA and other molecules in the body, such as N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide and L-arginine.
Méthodes De Synthèse
ADMA can be synthesized by the reaction of 2-acetamidophenylboronic acid with 3,3-dimethylbutyryl chloride in the presence of a palladium catalyst. The reaction yields ADMA as a white crystalline powder with a melting point of 92-94°C.
Applications De Recherche Scientifique
ADMA has been studied extensively for its potential therapeutic applications in various diseases, including cardiovascular diseases, renal diseases, and neurological diseases. ADMA is a biomarker for endothelial dysfunction, which is a hallmark of cardiovascular diseases. Elevated levels of ADMA have been associated with increased risk of cardiovascular events, such as heart attack and stroke. ADMA has also been implicated in the development and progression of renal diseases, such as chronic kidney disease and diabetic nephropathy. In addition, ADMA has been shown to play a role in the pathogenesis of neurological diseases, such as Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)15-11-7-5-6-8-12(11)16-13(18)9-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJWXTFSCUFKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

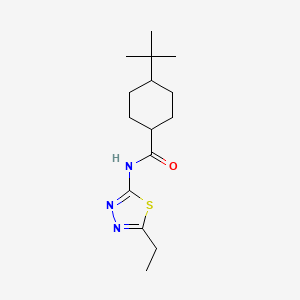
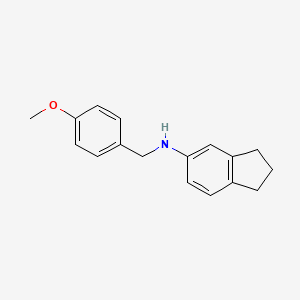
![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)
![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)
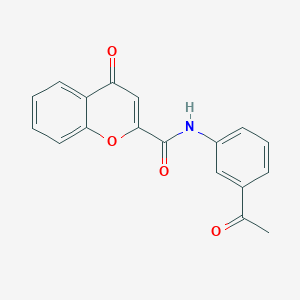
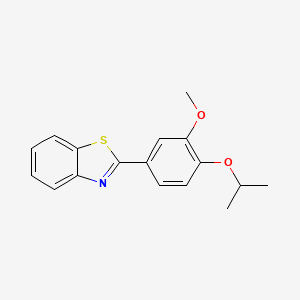
![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)
![1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)
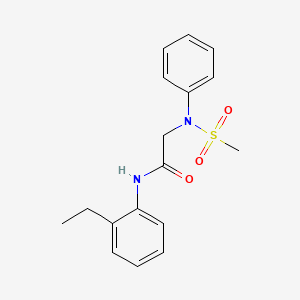
![4-(2-{[benzyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5857216.png)
![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5857230.png)